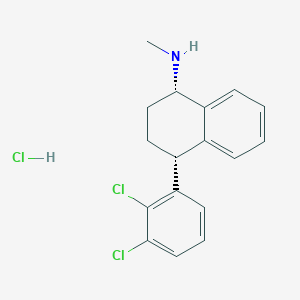

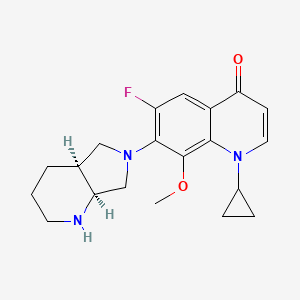

rac-cis-2,3-Dichloro Sertraline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-cis-2,3-Dichloro Sertraline Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H18Cl3N and its molecular weight is 342.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Improved Synthesis

An improved industrial synthesis process for sertraline hydrochloride (rac-cis-2,3-Dichloro Sertraline Hydrochloride) has been developed. This novel method uses N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering advantages in yield, environmental safety, and purity compared to previous processes (Vukics et al., 2002).

Analytical Method Development

A cyclodextrin-modified micellar electrokinetic chromatography (CD-modified MEKC) method has been developed for analyzing sertraline hydrochloride and related substances. This method effectively quantifies impurities in bulk drug samples and offers a reliable alternative to HPLC methodologies (Lucangioli et al., 2000).

Polymorph Studies

A study of the second polymorph of sertraline hydrochloride has revealed differences in molecular conformation compared to its first form. This research provides insight into the structural variations of the drug, which can influence its pharmaceutical properties (Ravikumar et al., 2006).

Capillary Zone Electrophoresis

Research has been conducted on the separation of cis-trans isomers and enantiomers of sertraline hydrochloride using capillary zone electrophoresis. This study highlights the influence of different cyclodextrins on chiral selectivity, contributing to the understanding of sertraline's stereochemistry (Chen De et al., 2005).

Transdermal Delivery Studies

Investigations into the transdermal delivery of sertraline hydrochloride have shown promising results. The study aimed to enhance therapeutic efficacy by utilizing polymers and penetration enhancers, offering an alternative route for drug delivery (Vijaya & Ruckmani, 2011).

Comparative Clinical Trials

A clinical trial compared sertraline hydrochloride with electrical current therapy for depression, demonstrating the efficacy of combined treatments. This research provides valuable insights into alternative and adjunctive therapies for major depressive disorder (Brunoni et al., 2013).

Aquatic Ecotoxicity Study

A study evaluating the aquatic ecotoxicity of sertraline hydrochloride revealed significant effects on various freshwater species. This research raises concerns about the environmental impact of pharmaceuticals in water bodies (Minagh et al., 2009).

Pharmacokinetic Interactions

Research on the pharmacokinetic interactions of sertraline hydrochloride with cisapride or pimozide in healthy volunteers provides essential data for understanding drug interactions and safety (Alderman, 2005).

HPLC Method for Separation

A study developed a high-performance liquid chromatography (HPLC) method for the separation of the cis-enantiomer in sertraline hydrochloride, contributing to the quality control of the drug (Liu Yong-xin, 2011).

Continuous Flow Hydrogenation

Research on the continuous flow hydrogenation of sertraline hydrochloride in supercritical carbon dioxide showcases an innovative approach to the synthesis process, offering potential improvements in efficiency and selectivity (Clark et al., 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-cis-2,3-Dichloro Sertraline Hydrochloride involves the conversion of Sertraline Hydrochloride to the target compound through a series of chemical reactions.", "Starting Materials": [ "Sertraline Hydrochloride", "Sodium hydroxide (NaOH)", "Sodium azide (NaN3)", "Ammonium chloride (NH4Cl)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Sodium sulfite (Na2SO3)", "Chlorine (Cl2)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Ethanol (C2H5OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of Sertraline Hydrochloride to Sertraline", "Sertraline Hydrochloride is treated with NaOH to remove the HCl and form Sertraline.", "Step 2: Conversion of Sertraline to Sertraline azide", "Sertraline is reacted with NaN3 in ethanol to form Sertraline azide.", "Step 3: Conversion of Sertraline azide to 2,3-Dichloro Sertraline", "Sertraline azide is reduced with NH4Cl and HCl to form 2,3-Dichloro Sertraline.", "Step 4: Conversion of 2,3-Dichloro Sertraline to rac-cis-2,3-Dichloro Sertraline Hydrochloride", "2,3-Dichloro Sertraline is treated with NaNO2, Na2SO3, and HCl to form a mixture of racemic cis and trans isomers.", "The mixture is then treated with Cl2 to selectively convert the trans isomer to the cis isomer.", "The resulting rac-cis-2,3-Dichloro Sertraline is then reacted with NaHCO3 and HCl to form the hydrochloride salt." ] } | |

Número CAS |

1198084-29-5 |

Fórmula molecular |

C17H18Cl3N |

Peso molecular |

342.7 g/mol |

Nombre IUPAC |

(1R,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16-;/m1./s1 |

Clave InChI |

LDIZHWJFDILCKL-VQZRABBESA-N |

SMILES isomérico |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |

SMILES |

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |

SMILES canónico |

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |

Sinónimos |

(1S,4R)-4-(2,3-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methylnaphthalenamine Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)